(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine
Overview
Description
(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structure, which includes an indole core and a bicyclic azabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the indole core.
Attachment of the Azabicyclo Moiety: The azabicyclo[2.2.2]octane moiety is introduced through a nucleophilic substitution reaction, where the azabicyclo group is attached to the pyridazinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine is unique due to its combination of an indole core with a pyridazinyl and azabicyclo moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-[6-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridazin-3-yl]-1H-indole |
InChI |
InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2 |
InChI Key |
LUKNJAQKVPBDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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